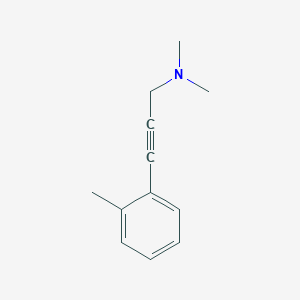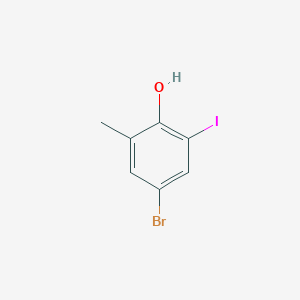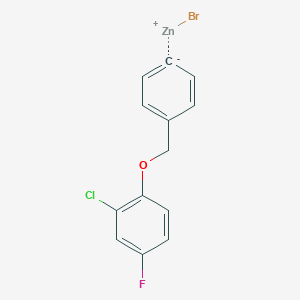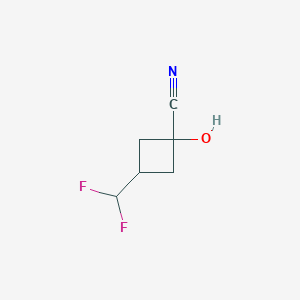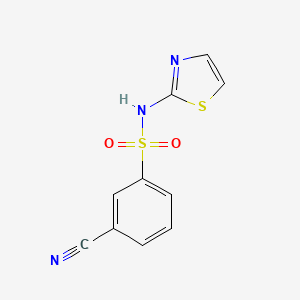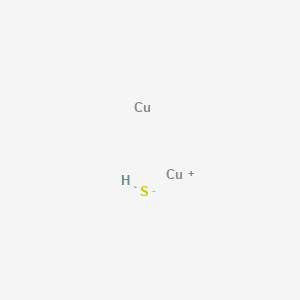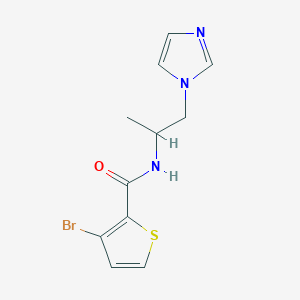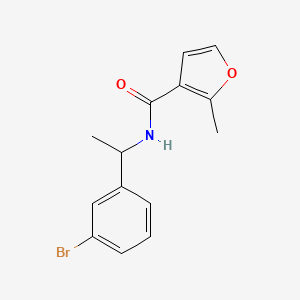
n-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a furan ring substituted with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Bromination: The starting material, a phenyl ethyl compound, undergoes bromination to introduce the bromine atom at the meta position.
Furan Ring Formation: The brominated intermediate is then subjected to conditions that promote the formation of the furan ring, often involving cyclization reactions.
Carboxamide Formation: Finally, the furan derivative is reacted with an appropriate amine to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives of the bromophenyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or improved mechanical strength.
Mecanismo De Acción
The mechanism by which N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and carboxamide group are key structural features that facilitate these interactions, often involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparación Con Compuestos Similares
- N-(1-(4-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- N-(1-(2-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- N-(1-(3-Chlorophenyl)ethyl)-2-methylfuran-3-carboxamide
Uniqueness: N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H14BrNO2 |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
N-[1-(3-bromophenyl)ethyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-9(11-4-3-5-12(15)8-11)16-14(17)13-6-7-18-10(13)2/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
FDLYOCLNTJFBHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)NC(C)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



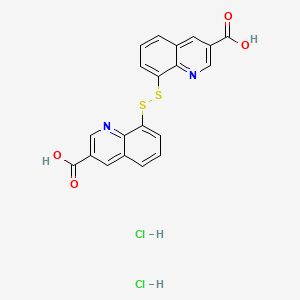
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)


